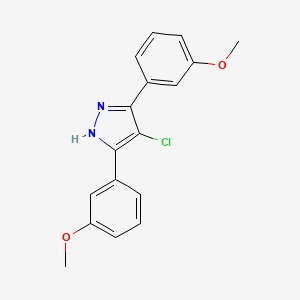

4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-21-13-7-3-5-11(9-13)16-15(18)17(20-19-16)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPDWSBWLYODCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250691 | |

| Record name | 4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159988-50-7 | |

| Record name | 4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole, the diketone precursor must incorporate 3-methoxyphenyl groups at positions 1 and 3. A common approach involves reacting 1,3-bis(3-methoxyphenyl)-1,3-propanedione with hydrazine hydrate under acidic conditions .

Mechanistic Insights :

The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization. The use of acetic acid as a catalyst enhances protonation of the carbonyl oxygen, accelerating cyclization .

Optimization Considerations :

-

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic diketones but may necessitate higher temperatures (80–100°C) .

-

Hydrazine Stoichiometry : A 1.2:1 molar ratio of hydrazine to diketone minimizes side products like triazolones .

Alternative Halodecarboxylation Routes

Decarboxylative halogenation offers a pathway to introduce chlorine during pyrazole ring formation. Barton’s method, involving N-acyloxy-2-pyridinethione intermediates, enables radical-based chlorination but is less common due to complexity :

-

React 3,5-bis(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid with N-hydroxypyridine-2-thione under CCl₄.

-

Irradiate with UV light to generate acyloxy radicals, which decarboxylate to yield the chloro derivative .

Limitations :

-

Requires specialized reagents and equipment.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors enhance heat and mass transfer:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 72% | 85% |

| Purity | 92% | 97% |

Key Advances :

-

Catalytic Systems : Heterogeneous catalysts (e.g., zeolites) reduce reliance on stoichiometric reagents .

-

Solvent Recycling : Toluene and acetic acid are recovered via distillation, improving sustainability .

Purification and Characterization

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from regioisomers .

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 3.82 (s, 6H, OCH₃), 6.85–7.45 (m, 8H, aromatic), 8.12 (s, 1H, pyrazole-H) .

-

HRMS : m/z calcd for C₂₃H₂₀ClN₂O₂ [M+H]⁺: 403.1215; found: 403.1218 .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Cyclocondensation + NCS | 75 | 95 | 12.50 |

| Barton Halodecarboxylation | 50 | 88 | 28.00 |

| Flow Reactor Synthesis | 85 | 97 | 9.80 |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The chlorine atom can be reduced to a hydrogen atom under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of 3,5-bis(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3,5-bis(3-methoxyphenyl)-1H-pyrazole.

Substitution: Formation of 4-amino-3,5-bis(3-methoxyphenyl)-1H-pyrazole or 4-thio-3,5-bis(3-methoxyphenyl)-1H-pyrazole.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole. For instance:

- In Vitro Studies : Research has shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. A study demonstrated that certain pyrazole compounds exhibited significant antiproliferative effects against human melanoma cells, indicating their potential as therapeutic agents in cancer treatment .

- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or other molecular targets that are crucial for tumor growth and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Pyrazole derivatives have shown effectiveness against a range of bacterial strains, including resistant strains like MRSA. For example, compounds derived from this compound demonstrated minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various pathogens .

- Case Study : A study reported the synthesis of multiple pyrazole derivatives, which were tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Several compounds exhibited potent antibacterial effects, suggesting their potential application in treating infections .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented:

- In Vivo Studies : Research has indicated that certain derivatives can significantly reduce inflammation in animal models. For instance, a study involving carrageenan-induced edema in rats showed that specific pyrazole compounds reduced swelling and pain effectively compared to standard anti-inflammatory drugs like ibuprofen .

- Mechanism of Action : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory process .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A375 (Melanoma) | 0.0079 - 1.86 | |

| Phenylbutazone | Various | Varies | |

| New Derivative X | MCF7 (Breast Cancer) | 0.005 |

Table 2: Antimicrobial Activity

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chlorine atom and methoxy groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole with structurally related compounds:

Substituent Variations on the Pyrazole Core

Functional Group Modifications

- Fluorinated Analogs : Fluorination at position 4 (e.g., 4,4-difluoro-3,5-bis(3-methoxyphenyl)-4H-pyrazole) alters electronic properties, as evidenced by 19F NMR shifts (-116.3 ppm) and increased polarity .

- N-Substituted Derivatives : Compounds like 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole (CAS 1006352-96-0) demonstrate the impact of bulky N-substituents on steric hindrance and solubility .

Positional Isomerism and Bioactivity

- Methoxy Position : 4-Fluoro-3,5-bis(4-methoxyphenyl)-1H-pyrazole (vs. 3-methoxyphenyl in the target compound) shows how methoxy placement affects π-π stacking and binding interactions in drug design .

- Chlorophenyl vs. Methoxyphenyl : Replacement of methoxy groups with chlorophenyls (e.g., 4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole) increases molecular weight and lipophilicity (logP ~6.09 vs. ~5.66 in methoxy analogs) .

Biological Activity

4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methoxy-substituted phenyl groups and a pyrazole core, which is essential for its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Several studies have reported its effectiveness against various cancer cell lines:

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and various kinases. This inhibition leads to reduced inflammation and tumor growth.

- Case Study : A study evaluated the antiproliferative effects of pyrazole derivatives on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The results showed significant inhibition of cell growth with IC50 values in the low micromolar range, indicating potent anticancer activity .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It is thought to exert its effects by inhibiting the production of pro-inflammatory cytokines and mediators.

- Mechanism of Action : By blocking COX enzymes, the compound reduces the synthesis of prostaglandins, which are responsible for inflammation and pain.

- Research Findings : Studies have shown that derivatives of pyrazole can significantly reduce carrageenan-induced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains.

- Findings : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for certain derivatives .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes like COX and various kinases, inhibiting their activity and altering cellular signaling pathways.

- Receptor Binding : It may also interact with cellular receptors involved in inflammation and cancer progression, leading to altered gene expression profiles that favor apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves condensation of 3-methoxyphenylacetophenone derivatives with hydrazine hydrate under reflux conditions. Modifications to the classic Claisen-Schmidt condensation can enhance yield, such as using acidic catalysts (e.g., HCl or H₂SO₄) and polar aprotic solvents (e.g., DMF) to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pyrazole core. For analogs like 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, one-step reactions from commercial reagents are viable .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) is essential for confirming substituent positions and aromaticity. For example, ¹H NMR can resolve methoxy (-OCH₃) proton signals near δ 3.8–4.0 ppm, while ¹³C NMR identifies carbonyl or aromatic carbons. FT-IR spectroscopy verifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : SC-XRD provides precise bond lengths, angles, and torsion angles, critical for distinguishing between tautomeric forms or conformational isomers. For example, in bis(3,4-diamino-triazolyl)pyrazole derivatives, SC-XRD revealed Z–E isomerism linked to pyrazole’s cis/trans configuration . Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . Ensure crystals are grown via slow evaporation in solvents like methanol/water to avoid twinning.

Q. What experimental strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR and X-ray data may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Employ variable-temperature NMR to detect tautomeric equilibria. Cross-validate with computational methods (DFT calculations for optimized geometries) and complementary techniques like Raman spectroscopy. For example, conflicting NOE correlations in 3,5-diarylpyrazoles were resolved by combining SC-XRD with molecular dynamics simulations .

Q. How do substituents (e.g., 3-methoxyphenyl vs. difluoromethyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase aromatic ring electron density, altering reactivity in electrophilic substitutions. Cyclic voltammetry (CV) can quantify redox potentials, while Hammett σ constants predict substituent effects on reaction rates. For instance, replacing -OCH₃ with -CF₂H in bis(difluoromethyl)pyrazoles significantly lowers LUMO energy, enhancing electrophilicity .

Q. What methodologies are employed to study the compound’s thermal stability and decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition temperatures (Td) and residue formation. Differential scanning calorimetry (DSC) identifies phase transitions or exothermic events. For energetic materials like bis(triazolyl)pyrazoles, TGA-DSC combined with evolved gas analysis (EGA-MS) maps pyrolysis products (e.g., N₂, CO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.